N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C15H12N6O2S and its molecular weight is 340.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways
Result of Action
Similar compounds have been reported to have various biological activities
Action Environment
Environmental factors can significantly impact the action of similar compounds
Biochemical Analysis
Biochemical Properties
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the benzothiazole ring is known for its ability to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . The pyrazole ring can interact with proteins involved in inflammatory responses, such as cyclooxygenase . The oxadiazole ring is known for its antimicrobial properties and can interact with bacterial enzymes . These interactions highlight the compound’s potential as a multi-target agent in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the NF-κB signaling pathway, which is involved in inflammatory responses . It can also upregulate the expression of antioxidant genes, such as Nrf2 . Additionally, the compound can affect cellular metabolism by inhibiting key metabolic enzymes, such as hexokinase and pyruvate kinase . These effects demonstrate the compound’s potential to modulate cellular functions and responses.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. The benzothiazole ring can bind to the active site of superoxide dismutase, leading to enzyme inhibition . The pyrazole ring can form hydrogen bonds with the active site of cyclooxygenase, resulting in enzyme inhibition . The oxadiazole ring can interact with bacterial enzymes through hydrophobic interactions, leading to antimicrobial effects . These binding interactions highlight the compound’s ability to modulate enzyme activities and exert its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions but can degrade under acidic or basic conditions . Long-term exposure to the compound can lead to sustained inhibition of inflammatory and oxidative stress responses . In in vitro studies, the compound has shown consistent effects on cell signaling pathways and gene expression over time . These findings suggest that the compound’s effects are stable and sustained in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit inflammatory responses without causing significant toxicity . At high doses, the compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, such as hexokinase and pyruvate kinase. These metabolic pathways highlight the compound’s potential to modulate metabolic processes.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-21-7-10(5-18-21)14-19-13(23-20-14)6-16-15(22)9-2-3-11-12(4-9)24-8-17-11/h2-5,7-8H,6H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJMPSCJERRYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.